2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)
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Overview
Description
2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylpropenyl group attached to a phenoxy moiety, which is further linked to a dimethylethanamine group. The E/Z mixture refers to the geometric isomers of the compound, which can exhibit different chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine typically involves the reaction of 4-(1,2-diphenyl-1-propenyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure E/Z mixture.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]acetic acid
- 4-(1,2-Diphenyl-1-propenyl)phenol
- N,N-Dimethylethanolamine
Uniqueness
2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine stands out due to its unique combination of structural features, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[4-(1,2-diphenylprop-1-enyl)phenoxy]-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZBQYHSLRTDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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